2,5-Diisopropylpyrazine
Overview
Description
2,5-Diisopropylpyrazine is an organic compound that belongs to the pyrazine family . It has a molecular formula of C10H16N2 .
Synthesis Analysis
Alkyl pyrazines, including 2,5-Diisopropylpyrazine, can be synthesized by chemical methods or by certain microorganisms . The biosynthesis of 2,5-Diisopropylpyrazine was studied in myxobacteria Nannocystis exedens subsp. cinnabarina and Chondromyces crocatus . Isotopically labeled precursors and proposed pathway intermediates were fed to agar plate cultures of the myxobacteria .Molecular Structure Analysis
The dominant metabolite was 2,5-diisopropylpyrazine as identified using a combination of high-resolution mass spectrometry, 1H- and 13C-nuclear magnetic resonance, gas chromatography-mass spectrometry .Chemical Reactions Analysis
The biosynthesis of 2,5-Diisopropylpyrazine involves the reduction of valine to valine aldehyde. Its dimerization to 2,5-diisopropyldihydropyrazine and subsequent oxidation results in 2,5-Diisopropylpyrazine .Physical And Chemical Properties Analysis
2,5-Diisopropylpyrazine has a molecular weight of 164.25 g/mol .Scientific Research Applications
Biosynthesis in Myxobacteria
2,5-Diisopropylpyrazine (2,5-DIP) has been studied in the context of biosynthesis by myxobacteria. Research indicates that 2,5-DIP originates from the amino acid pool, particularly valine. This pathway involves the reduction of valine to valine aldehyde, dimerization to dihydropyrazine, and subsequent oxidation (Nawrath et al., 2010).
Polymyxin Biosynthesis
In the study of Paenibacillus polymyxa, a polymyxin-producing bacterium, 2,5-DIP was identified as a dominant metabolite. The biosynthesis of this compound was enhanced by valine supplementation, indicating a link between amino acid metabolism and pyrazine production (Beck et al., 2003).
Medical Applications
2,5-DIP derivatives have been explored as fluorescent glomerular filtration rate (GFR) tracer agents. These compounds, specifically hydrophilic pyrazine-bis(carboxamides), have shown potential in real-time point-of-care monitoring of GFR in clinical settings (Rajagopalan et al., 2011).
Industrial Production
Research has focused on improving the industrial production of pyrazines like 2,5-DIP. For instance, Escherichia coli has been genetically engineered to enhance the biosynthesis efficiency and carbon atom economy for high-yield 2,5-Dimethylpyrazine production, which is closely related to 2,5-DIP (Yang et al., 2021).
Electrochemical Applications
2,5-DIP has been studied in electrochemical contexts, particularly in the investigation of ruthenium(II)-bipyridine complexes. These studies have implications for understanding electronic interactions in polynuclear complexes (Marcaccio et al., 2002).
Antimicrobial Activity
A study on 2,5-bis(1-methylethyl)-pyrazine, closely related to 2,5-DIP, showed broad-spectrum antimicrobial activity. This compound was produced by Paenibacillus sp. and demonstrated potential as a bio-based fumigant for applications in food industry and agriculture (Janssens et al., 2019).
Corrosion Inhibition
Pyrazine derivatives, including 2,5-DIP, have been theoretically evaluated for their potential as corrosion inhibitors. Their adsorption properties on steel surfaces suggest applications in corrosion prevention (Obot & Gasem, 2014).
Flavouring in Food Industry
The synthesis of alkyl-hydroxyl-pyrazine, a precursor to 2,5-DIP, has been investigated for its application in cigarette perfumery. This research highlights the role of pyrazines in enhancing flavor and aroma in consumer products (Jianshan & Hua-wu, 2004).
properties
IUPAC Name |
2,5-di(propan-2-yl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJYUERPFWUCNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=N1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diisopropylpyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.